Ethyltris(2-hydroxyethyl)ammonium ethyl sulphate

Description

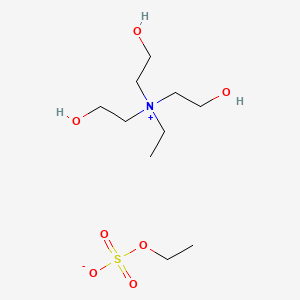

Ethyltris(2-hydroxyethyl)ammonium ethyl sulphate (CAS 31774-90-0) is a quaternary ammonium compound with the molecular formula C₁₀H₂₅NO₇S and a molecular weight of 303.373 g/mol . Structurally, it consists of an ethyl group, three 2-hydroxyethyl groups attached to a central nitrogen atom, and an ethyl sulphate counterion. Key physicochemical properties include a boiling point of 229°C, density of 1.257 g/cm³ at 20°C, and exceptional water solubility (1800 g/L at 20°C) due to its polar hydroxyethyl substituents . Its low logP value (-2.49) further highlights its hydrophilic nature .

Properties

CAS No. |

31774-90-0 |

|---|---|

Molecular Formula |

C8H20NO3.C2H5O4S C10H25NO7S |

Molecular Weight |

303.38 g/mol |

IUPAC Name |

ethyl sulfate;ethyl-tris(2-hydroxyethyl)azanium |

InChI |

InChI=1S/C8H20NO3.C2H6O4S/c1-2-9(3-6-10,4-7-11)5-8-12;1-2-6-7(3,4)5/h10-12H,2-8H2,1H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |

InChI Key |

PNFMXLLFVHQXKA-UHFFFAOYSA-M |

Canonical SMILES |

CC[N+](CCO)(CCO)CCO.CCOS(=O)(=O)[O-] |

physical_description |

Liquid |

Origin of Product |

United States |

Preparation Methods

Key Synthetic Strategy: Quaternization of Tris(2-hydroxyethyl)amine with Ethyl Sulfate

The primary synthetic method for ethyltris(2-hydroxyethyl)ammonium ethyl sulphate involves the quaternization reaction between tris(2-hydroxyethyl)amine and ethyl sulfate. This process forms the quaternary ammonium salt, where the ethyl sulfate acts as the counterion.

Reaction Scheme:

Tris(2-hydroxyethyl)amine + Ethyl sulfate → Ethyltris(2-hydroxyethyl)ammonium ethyl sulphateReaction Conditions:

Typically conducted under controlled temperature to favor quaternization without side reactions. The reaction is often carried out at room temperature or slightly elevated temperatures over several hours (e.g., 24–48 hours) to ensure completion.Purification:

Post-reaction, solvents such as methanol may be removed by rotary evaporation under reduced pressure. The product can be washed with ethyl acetate and ether to remove impurities, followed by vacuum drying with desiccants like phosphorus pentoxide to achieve a dry, pure ionic liquid form.

Preparation of Ethyl Sulfate Intermediate

Ethyl sulfate, the key alkylating agent in the quaternization step, is itself prepared via the reaction of ethanol with sulfur trioxide under catalytic conditions.

-

- Reactants: Absolute ethanol and sulfur trioxide.

- Catalysts: Various inorganic salts such as sodium sulfate, potassium sulfate, ammonium sulfate, or sulfuric acid are employed to accelerate the reaction and prevent side reactions like ethanol carbonization.

- Reaction Temperature: Controlled between -20 °C and 100 °C, with optimal conditions around 5–60 °C.

- Reaction Time: Typically 0.5 to 2 hours for effective conversion.

- Outcome: High purity ethyl hydrogen sulfate (ethyl bisulfate) with low water content, which is essential for high-yield downstream synthesis.

-

- No water is generated during the reaction, avoiding hydrolysis and reversible reactions that lower yield.

- The catalyst prevents ethanol degradation and improves product purity and color (colorless to light yellow).

- Compared to traditional sulfuric acid-ethanol esterification, this method yields a higher purity intermediate, enhancing subsequent quaternization efficiency.

Detailed Reaction and Purification Conditions

Analytical Characterization Supporting Preparation

Nuclear Magnetic Resonance (NMR):

^1H and ^13C NMR in deuterated solvents such as DMSO-d6 confirm the chemical structure and purity of the prepared compound.Fourier Transform Infrared Spectroscopy (FT-IR):

Used to verify characteristic bond vibrations, confirming the presence of quaternary ammonium and sulfate groups.Gas Chromatography-Mass Spectrometry (GC-MS):

Employed to analyze reaction mixtures and confirm the formation of ethyl sulfate intermediates and final quaternary ammonium salt with high purity.Elemental Analysis (CHNS):

Confirms elemental composition consistent with the expected molecular formula.

Summary Table of Preparation Methods

| Preparation Step | Reactants / Reagents | Conditions | Key Outcomes / Notes |

|---|---|---|---|

| Ethyl hydrogen sulfate synthesis | Ethanol, sulfur trioxide, inorganic salt catalyst | 5–60 °C, 0.5–2 h, stirring | High purity ethyl bisulfate, low water content |

| Distillation of ethyl bisulfate | Ethyl bisulfate crude | Reduced pressure, 150–160 °C | Diethyl sulfate, >90% yield, >99% purity |

| Quaternization reaction | Tris(2-hydroxyethyl)amine + ethyl sulfate | Room temperature, 24–48 h | Formation of ethyltris(2-hydroxyethyl)ammonium ethyl sulphate |

| Purification | Washing solvents, vacuum drying | 60 °C, vacuum, prolonged drying | Pure, dry product suitable for applications |

Chemical Reactions Analysis

Ethyltris(2-hydroxyethyl)ammonium ethyl sulphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Applications Overview

Ethyltris(2-hydroxyethyl)ammonium ethyl sulphate has been studied for its effectiveness in various formulations due to its surfactant properties. The following sections detail its primary applications:

Pharmaceutical Applications

- Drug Delivery Systems : The compound's surfactant properties enhance the solubility and bioavailability of hydrophobic drugs, making it suitable for use in drug formulations.

- Topical Formulations : It is utilized in creams and ointments to improve skin penetration and stability of active ingredients. Studies have shown that formulations containing this compound can enhance the delivery of therapeutic agents through the skin layers, addressing challenges in dermatokinetics .

Cosmetic Applications

- Emulsifying Agent : Ethyltris(2-hydroxyethyl)ammonium ethyl sulphate is employed as an emulsifier in cosmetic formulations, aiding in the stability and texture of creams and lotions.

- Conditioning Agent : Its ability to condition skin and hair makes it a valuable ingredient in shampoos and conditioners. The compound's amphiphilic nature allows it to interact effectively with both hydrophilic and hydrophobic components of cosmetic products .

Data Tables

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Pharmaceuticals | Drug delivery systems, topical formulations | Enhanced bioavailability |

| Cosmetics | Emulsifiers in creams, conditioners | Improved texture/stability |

| Personal Care Products | Shampoos, body washes | Conditioning effects |

Case Study 1: Topical Drug Formulation

A study evaluated the efficacy of a topical formulation containing Ethyltris(2-hydroxyethyl)ammonium ethyl sulphate for delivering anti-inflammatory drugs. The formulation demonstrated improved skin penetration compared to traditional vehicles, resulting in enhanced therapeutic effects without significant irritation .

Case Study 2: Cosmetic Product Stability

In a comparative analysis of various emulsifiers, Ethyltris(2-hydroxyethyl)ammonium ethyl sulphate was found to provide superior stability in cosmetic creams over a six-month period. The study highlighted its role in maintaining emulsion integrity and preventing phase separation .

Mechanism of Action

The mechanism of action of ethyltris(2-hydroxyethyl)ammonium ethyl sulphate involves its interaction with cellular membranes and proteins. The compound can disrupt microbial cell membranes, leading to cell lysis and death . It also interacts with enzymes and other proteins, inhibiting their activity and affecting cellular processes.

Comparison with Similar Compounds

Table 1: Comparison of Key Physicochemical Properties

Key Observations:

- Alkyl Chain Impact : Longer alkyl chains in the sulphate counterion (e.g., tetradecyl in CAS 4492-78-8) reduce water solubility and increase logP, making the compound more lipophilic . Ethyltris(2-hydroxyethyl)ammonium ethyl sulphate’s ethyl group balances moderate hydrophilicity with structural stability.

- Hydroxyethyl Groups : Increasing hydroxyethyl substituents (e.g., tris vs. bis) enhances water solubility, as seen in the comparison between CAS 31774-90-0 and 65121-96-2 .

Biological Activity

Ethyltris(2-hydroxyethyl)ammonium ethyl sulphate (CAS Number: 31774-90-0) is a quaternary ammonium compound notable for its surfactant properties and potential applications in various fields, including pharmaceuticals and cosmetics. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

Ethyltris(2-hydroxyethyl)ammonium ethyl sulphate has the molecular formula and a molecular weight of approximately 303.37 g/mol. The compound features three hydroxyethyl groups attached to an ethyl ammonium moiety, along with an ethyl sulfate group, which contributes to its surfactant characteristics. Its unique structure allows it to interact with biological membranes and other compounds effectively.

Biological Activity Overview

The biological activity of ethyltris(2-hydroxyethyl)ammonium ethyl sulphate is primarily attributed to its surfactant properties, which facilitate interactions with biological systems. Key areas of study include:

- Antimicrobial Activity : Quaternary ammonium compounds (QACs), including this compound, are known for their antimicrobial properties. They disrupt microbial cell membranes, leading to cell lysis and death. Studies indicate that compounds with similar structures exhibit significant antibacterial and antifungal activities .

- Cytotoxicity : Initial cytotoxicity studies suggest that ethyltris(2-hydroxyethyl)ammonium ethyl sulphate may have varying effects on different cell types. Research into its interaction with human prostate cancer cells indicates that it can be utilized as a delivery vector for therapeutic agents due to relatively low toxicity levels .

- Biocompatibility : The compound's surfactant nature raises questions about its biocompatibility, especially in pharmaceutical formulations. Understanding its interactions with cellular membranes is crucial for optimizing its use in drug delivery systems .

The mechanisms through which ethyltris(2-hydroxyethyl)ammonium ethyl sulphate exerts its biological effects include:

- Membrane Disruption : The surfactant properties allow the compound to integrate into lipid bilayers, disrupting membrane integrity and leading to cell death in susceptible microorganisms .

- Cellular Uptake : Studies have shown that similar compounds can be rapidly taken up by cells, enhancing their effectiveness as drug delivery systems. For instance, phosphonium-functionalized nanoparticles demonstrated significant cellular uptake within minutes .

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial efficacy of various QACs, including ethyltris(2-hydroxyethyl)ammonium ethyl sulphate, against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited potent activity against Staphylococcus aureus and Escherichia coli at low concentrations, supporting its potential use as a disinfectant in healthcare settings. -

Cytotoxicity Assessment :

In vitro tests on human prostate cancer cells revealed that treatment with ethyltris(2-hydroxyethyl)ammonium ethyl sulphate resulted in reduced cell viability compared to control groups. The compound was found to induce apoptosis selectively when combined with photothermal therapy using gold nanoparticles . -

Formulation Studies :

Research into the formulation of topical agents containing this compound highlighted its ability to enhance skin penetration while maintaining biocompatibility. These findings suggest potential applications in cosmetic formulations aimed at improving skin hydration and barrier function .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyltris(2-hydroxyethyl)ammonium ethyl sulphate, and what are critical reaction parameters?

- Methodology : Synthesis typically involves quaternization of tris(2-hydroxyethyl)amine with ethyl sulfate under controlled pH (8–10) and temperature (60–80°C). Solvent choice (e.g., ethanol/water mixtures) and stoichiometric ratios (1:1 amine to ethyl sulfate) are critical to minimize by-products like unreacted amines or sulfonic acid derivatives. Post-synthesis purification via recrystallization or column chromatography is recommended .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

- Methodology :

- NMR : Use - and -NMR to confirm the ethyl sulfate moiety and hydroxyethyl groups. -NMR peaks at δ 3.5–4.0 ppm indicate hydroxyethyl protons, while δ 1.2–1.4 ppm corresponds to ethyl groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion [M] at m/z 356.2 (calculated for ) and fragmentation patterns .

- HPLC : Reverse-phase HPLC with UV detection (λ = 210 nm) monitors purity, using a C18 column and acetonitrile/water mobile phase .

Q. What are the key physicochemical properties relevant to experimental design (e.g., solubility, stability)?

- Solubility : Highly soluble in polar solvents (water, ethanol, methanol) but insoluble in non-polar solvents (hexane). Aqueous solubility decreases at pH < 4 due to protonation of the ammonium group .

- Stability : Stable at room temperature in dry conditions. Hydrolyzes under strongly acidic (pH < 2) or alkaline (pH > 12) conditions, releasing sulfate and hydroxyethylamine derivatives. Store in airtight containers at 4°C .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length, counterion substitution) influence the compound’s surfactant properties?

- Methodology :

- Compare critical micelle concentration (CMC) using surface tension measurements. Ethyltris(2-hydroxyethyl)ammonium ethyl sulphate (CMC ≈ 0.5 mM) shows lower CMC than shorter-chain analogues (e.g., methyl sulfate derivatives) due to enhanced hydrophobic interactions .

- Substitute sulfate with other anions (e.g., chloride, acetate) to assess effects on solubility and thermal stability via thermogravimetric analysis (TGA) .

Q. What mechanisms explain its interactions with biomolecules (e.g., proteins, lipids) in biochemical assays?

- Methodology :

- Use fluorescence quenching or circular dichroism (CD) to study binding with proteins (e.g., bovine serum albumin). The compound’s cationic charge facilitates electrostatic interactions with anionic protein domains .

- Lipid bilayer penetration studies (e.g., Langmuir trough) reveal disruption of membrane integrity at concentrations > 1 mM, attributed to surfactant-induced lipid displacement .

Q. How can contradictory data on its environmental persistence be resolved?

- Methodology :

- Conduct OECD 301F biodegradability tests under varying conditions (aerobic/anaerobic). Conflicting reports may arise from microbial community differences; use standardized inocula for reproducibility .

- Analyze degradation products via LC-MS to identify stable intermediates (e.g., hydroxyethylamine sulfates) that contribute to persistence .

Q. What strategies optimize its catalytic or co-solvent roles in green chemistry applications?

- Methodology :

- In solvent-free reactions, evaluate its efficacy as a phase-transfer catalyst (e.g., Williamson ether synthesis). Optimize by varying substrate ratios (1–5 mol%) and monitoring reaction kinetics .

- Pair with ionic liquids (e.g., [BMIM]BF) to enhance reaction yields in cross-coupling reactions, leveraging its dual role as stabilizer and co-catalyst .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.